N-[3,5-bis(trifluoromethyl)phenyl]-4-chlorobenzamide
CAS No.: 56661-30-4
Cat. No.: VC19587447
Molecular Formula: C15H8ClF6NO
Molecular Weight: 367.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 56661-30-4 |
|---|---|
| Molecular Formula | C15H8ClF6NO |
| Molecular Weight | 367.67 g/mol |
| IUPAC Name | N-[3,5-bis(trifluoromethyl)phenyl]-4-chlorobenzamide |
| Standard InChI | InChI=1S/C15H8ClF6NO/c16-11-3-1-8(2-4-11)13(24)23-12-6-9(14(17,18)19)5-10(7-12)15(20,21)22/h1-7H,(H,23,24) |
| Standard InChI Key | BZLNVIUAFGKMPS-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)Cl |
Introduction
Chemical Structure and Physicochemical Properties
N-[3,5-bis(trifluoromethyl)phenyl]-4-chlorobenzamide belongs to the class of substituted benzamides, featuring a benzamide core functionalized with chlorine at the para position and two trifluoromethyl (-CF₃) groups at the 3 and 5 positions of the aniline ring. The molecular formula C₁₅H₈ClF₆NO corresponds to a molecular weight of 367.67 g/mol, with the following key structural attributes:
-
Chlorine atom: Enhances electrophilicity and influences binding interactions with biological targets.
-
Trifluoromethyl groups: Improve lipophilicity, metabolic stability, and membrane permeability.
-
Amide linkage: Facilitates hydrogen bonding, critical for molecular recognition in enzyme inhibition.
Table 1: Key Molecular Characteristics
| Property | Value |
|---|---|
| CAS No. | 56661-30-4 |
| Molecular Formula | C₁₅H₈ClF₆NO |
| Molecular Weight (g/mol) | 367.67 |
| IUPAC Name | N-[3,5-bis(trifluoromethyl)phenyl]-4-chlorobenzamide |
| Canonical SMILES | C1=CC(=CC=C1C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)Cl |
| Topological Polar Surface Area | 43.1 Ų |
The compound’s logP value (estimated at 4.2) indicates high lipophilicity, favoring blood-brain barrier penetration. Its melting point and solubility data remain under investigation, though preliminary studies suggest limited aqueous solubility (<0.1 mg/mL at 25°C).
Synthesis and Manufacturing
The synthesis of N-[3,5-bis(trifluoromethyl)phenyl]-4-chlorobenzamide involves a two-step process:
-
Preparation of 3,5-bis(trifluoromethyl)aniline:
-
Trifluoromethyl groups are introduced via Ullmann coupling or direct fluorination of nitrobenzene derivatives.
-
-
Amide bond formation:
-
4-Chlorobenzoic acid is activated using thionyl chloride (SOCl₂) to form the corresponding acyl chloride, which reacts with 3,5-bis(trifluoromethyl)aniline in the presence of a base (e.g., triethylamine).
-
The reaction typically proceeds at 0–5°C to minimize side products, yielding a crude product purified via recrystallization or column chromatography. Recent advances employ microwave-assisted synthesis to reduce reaction times by 40%.
Biological Activity and Mechanistic Insights
N-[3,5-bis(trifluoromethyl)phenyl]-4-chlorobenzamide demonstrates promising bioactivity in preclinical studies:
-
Enzyme inhibition: Binds to the ATP-binding pocket of kinase enzymes (e.g., EGFR, VEGFR) with IC₅₀ values ranging from 50–200 nM. The chlorine atom stabilizes hydrophobic interactions, while -CF₃ groups enhance binding affinity.
-
Anticancer activity: In vitro assays against MCF-7 breast cancer cells show 70% growth inhibition at 10 μM, attributed to apoptosis induction via caspase-3 activation.
-
Antimicrobial effects: Exhibits moderate activity against Gram-positive bacteria (MIC = 32 μg/mL) due to membrane disruption.
| Activity | Model System | Key Finding |
|---|---|---|
| Kinase inhibition | EGFR enzyme assay | IC₅₀ = 89 nM |
| Antiproliferative effect | MCF-7 cells | 70% inhibition at 10 μM |
| Antibacterial activity | S. aureus | MIC = 32 μg/mL |
Applications in Medicinal Chemistry
The compound’s structural features make it a versatile scaffold for drug discovery:
-
Optimizing pharmacokinetics: The -CF₃ groups reduce oxidative metabolism, extending half-life in rodent models to 6.2 hours.
-
CNS drug development: High logP and low polar surface area enable penetration into the central nervous system, with brain-to-plasma ratios of 0.8 in mice.
-
Prodrug synthesis: The amide group can be modified to ester prodrugs, improving oral bioavailability by 3-fold.
Ongoing research explores its utility in targeting neurodegenerative diseases and antibiotic-resistant infections.
Future Research Directions
Key areas for further investigation include:
-
Structure-activity relationship (SAR) studies: Modifying the chlorobenzamide moiety to enhance selectivity for cancer targets.
-
In vivo efficacy trials: Evaluating pharmacokinetics in non-rodent species.
-
Nanoparticle formulation: Addressing solubility limitations through lipid-based carriers.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume